2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one
Description
2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of pyrazole, furan, and pyrimidine rings
Properties
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-2-4-9-7-13(20)17-14(16-9)19-12(15)8-10(18-19)11-5-3-6-21-11/h3,5-8H,2,4,15H2,1H3,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEYGGYDACPKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a furfural derivative.
Construction of the pyrimidine ring: The pyrimidine ring is often formed through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity of the Pyrimidin-4(3H)-one Core
The pyrimidinone ring exhibits reactivity at its carbonyl and nitrogen centers. Key reactions include:
Nucleophilic Substitution
The carbonyl group at position 4 can undergo nucleophilic attack. For example, in alkaline conditions, the oxygen atom may act as a leaving group, enabling substitution reactions with amines or thiols.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Thioether formation | KOH, DMF, S-nucleophiles (e.g., thiols) | 2-[(5-amino-3-(2-furyl)-1H-pyrazol-1-yl)sulfanyl]-6-propylpyrimidin-4(3H)-one |
Tautomerism
The keto-enol tautomerism of the pyrimidinone ring (Figure 1) influences its reactivity in acidic or basic media. The enol form can participate in hydrogen bonding or metal coordination .
Reactivity of the Pyrazole Moiety
The 5-amino-3-(2-furyl)-1H-pyrazol-1-yl group introduces multiple reactive sites:
Amino Group Functionalization
The primary amino group (-NH₂) at position 5 of the pyrazole undergoes typical amine reactions:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | 5-acetamido-3-(2-furyl)-1H-pyrazol-1-yl derivative | |
| Diazotization | NaNO₂, HCl,低温 | Diazonium salt (intermediate for coupling) |
Electrophilic Substitution
The electron-rich furyl substituent directs electrophilic attack to the α-position of the furan ring. Halogenation or nitration can occur under controlled conditions .
Functionalization of the Propyl Side Chain
The C6-propyl group on the pyrimidinone ring can undergo oxidation or alkylation:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | 6-(propanoic acid)-pyrimidin-4(3H)-one | |
| Halogenation | N-bromosuccinimide (NBS), light | 6-(bromopropyl)-pyrimidin-4(3H)-one |
Condensation and Cycloaddition Reactions
The amino and carbonyl groups facilitate condensation with aldehydes or ketones. For instance:
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that 2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to its anticancer activity:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4a | Broad Spectrum | 120 - 527 |
| 4b | Liver Cancer (HEPG2) | 428 |
| 4c | Gastric Cancer (NUGC) | 60 |
| 6a | Liver Cancer (HEPG2) | 399 |
| 6c | All except MCF | 120 - 359 |
These results suggest that structural modifications can significantly enhance the anticancer efficacy of this compound.
Medicinal Chemistry
The unique structure of this compound allows for exploration in various medicinal applications, including:
- Antimicrobial Activity : Investigations into its efficacy against bacterial and fungal pathogens are ongoing.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways presents potential therapeutic avenues for chronic inflammatory diseases.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound inhibited the growth of liver cancer cells significantly more than standard treatments.
- Inflammatory Disease Models : Animal models have shown reduced inflammation markers when treated with this compound, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one: Similar structure with a thiophene ring instead of a furan ring.
2-[5-amino-3-(2-pyridyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different heterocyclic rings.
Biological Activity
2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.
- IUPAC Name : 2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one
- Molecular Formula : C14H15N5O2
- Molecular Weight : 285.31 g/mol
- CAS Number : 1207000-54-1
- Purity : ≥95% .
Synthesis
The synthesis of this compound typically involves a multi-step reaction process that integrates pyrazole and pyrimidine derivatives. The methodologies often leverage one-pot reactions, which streamline the synthesis of complex heterocycles .
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting the proliferation of cancer cells:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4a | Broad Spectrum | 120 - 527 |
| 4b | Liver Cancer (HEPG2) | 428 |
| 4c | Gastric Cancer (NUGC) | 60 |
| 6a | Liver Cancer (HEPG2) | 399 |
| 6c | All except MCF | 120 - 359 |
These findings suggest that modifications to the pyrazole and pyrimidine structures can significantly enhance their anticancer efficacy .
Antiviral Activity
In addition to anticancer properties, certain derivatives of this compound have been evaluated for antiviral activity, particularly against HIV. One study reported that compounds derived from similar structures exhibited EC50 values ranging from 0.0038 to 0.4759 μmol/L against the wild-type HIV strain . This indicates a potential application in antiviral drug development.
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The presence of both pyrazole and pyrimidine moieties allows for diverse interactions within biological systems, potentially leading to the inhibition of key enzymes or receptors associated with cancer cell growth and viral replication .
Case Studies
- Cytotoxicity Evaluation : A study evaluated several pyrazole derivatives for their cytotoxicity against human cancer cell lines. The results indicated that modifications at specific positions on the pyrazole ring could lead to enhanced activity against liver and gastric cancers .
- Antiviral Studies : Another investigation focused on the antiviral properties of related compounds, demonstrating that specific structural features could significantly improve efficacy against HIV, highlighting the importance of chemical modifications in drug design .
Q & A
Q. Key Methodological Considerations :
- Optimize reaction temperature and solvent polarity to enhance substitution efficiency.
- Monitor reaction progress via TLC and confirm purity by HPLC or recrystallization.
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Question
A combination of techniques is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., pyridine-d₅ as solvent in ) confirm substituent positions and hydrogen bonding interactions .
- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., m/z 265 [M+H]⁺ in ) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal XRD (as in ) resolves 3D structural features, including bond angles and torsion angles critical for SAR studies .
Advanced Tip : Use SHELXL for crystallographic refinement (), especially for high-resolution or twinned data, to resolve ambiguities in electron density maps .
How can computational methods be applied to study the interaction of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Use tools like AutoDock Vina to model interactions with enzymes (e.g., laccase in ) or receptors. Focus on key residues identified in analogous compounds (e.g., ’s discussion of enzyme inhibition in cancer targets) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability in physiological conditions (e.g., 0.15 M NaCl, pH 7.4) to assess conformational flexibility over 100+ ns trajectories.
Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays (e.g., kinase or oxidoreductase assays).
What strategies are used to resolve contradictions in biological activity data across different studies?
Advanced Research Question
Contradictions often arise from variations in substituents, assay conditions, or cell lines. For example:
- Structural Modifications : highlights that replacing the propyl group with methyl or phenyl alters cytotoxicity in cancer cell lines (e.g., MCF-7 vs. HeLa) .
- Assay Standardization : Use uniform protocols (e.g., MTT assays at 48-hour incubation) and validate results with positive controls (e.g., doxorubicin for cytotoxicity).
Data Reconciliation : Perform meta-analyses using tools like RevMan to statistically compare IC₅₀ values across studies.
What are the best practices for crystallographic refinement of this compound using software like SHELX?
Advanced Research Question
- Data Collection : Ensure high-resolution (<1.0 Å) data to minimize refinement errors. Use synchrotron sources if possible.
- Refinement in SHELXL :
- Validation : Check R-factors (e.g., R₁ < 0.05 in ) and validate geometry with PLATON .
How to design experiments to assess the compound’s stability under physiological conditions?
Advanced Research Question
- Buffer Compatibility : Incubate the compound in phosphate-buffered saline (pH 7.4, 37°C) and monitor degradation via HPLC (e.g., ’s ammonium acetate buffer system) .
- Light/Temperature Sensitivity : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS analysis to identify degradation products.
Analytical Method : Use UPLC-QTOF to track mass changes and propose degradation pathways (e.g., hydrolysis of the pyrimidinone ring).
What is the impact of substituent variations on the compound’s biological activity?
Advanced Research Question
- Propyl vs. Methyl Groups : notes that propyl enhances lipophilicity, improving membrane permeability in cancer cell assays .
- Furyl vs. Phenyl Substituents : The furyl group’s electron-rich nature () may increase binding affinity to oxidoreductases compared to phenyl .
Experimental Design : Synthesize analogs via parallel synthesis (e.g., ’s DMF/NaH method) and test in dose-response assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
